2-Fluoro-4-hydrazinylbenzonitrile
Overview
Description
2-Fluoro-4-hydrazinylbenzonitrile is a chemical compound . It has a molecular formula of C7H6FN3 and a molecular weight of 151.14 g/mol .
Synthesis Analysis
The synthesis of 2-Fluoro-4-hydrazinylbenzonitrile involves several steps. One method involves the reaction of 2,4-difluorobenzonitrile with hydrazine hydrate in ethanol at 80°C for 8 hours . Another method involves the reaction of 2-fluoro-4-hydrazinobenzonitrile with malonaldehyde bis(diethyl)acetal in ethanol .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-hydrazinylbenzonitrile is planar . Its InChI code is 1S/C7H6FN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2 .Physical And Chemical Properties Analysis
2-Fluoro-4-hydrazinylbenzonitrile is a powder . It has a melting point of 137-138°C . The compound is stored at a temperature of 4°C .Scientific Research Applications
Structural and Electronic Properties
2-Fluoro-4-hydrazinylbenzonitrile and its derivatives are analyzed for their structural and electronic properties. For instance, a study conducted by Ribeiro da Silva et al. (2012) involves an energetic and structural study of various monofluorobenzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile. This study focuses on understanding the standard molar enthalpies of formation, vapor pressure, and electronic properties like basicities, proton and electron affinities, and adiabatic ionization enthalpies. Such studies are fundamental for understanding the intrinsic properties of the compound, which can be crucial for its application in various scientific fields (Ribeiro da Silva et al., 2012).
High-Performance Polymers
The compound is utilized in the synthesis and characterization of high-performance polymers. Xiao et al. (2003) detail the synthesis of a fluorinated phthalazinone monomer and its polymers through polycondensation reactions. These polymers exhibit good solubility and excellent thermal properties, making them potential materials for optical waveguides and engineering plastics (Xiao et al., 2003).
Radiofluorination for Radiopharmaceuticals
A significant application of 2-fluoro-4-hydrazinylbenzonitrile is in the field of radiopharmaceuticals. Zlatopolskiy et al. (2012) explore the use of radiofluorinated 4-fluorobenzonitrile oxide and derivatives for the preparation of low-molecular-weight radiopharmaceuticals. These compounds offer easy labeling of sensitive biopolymers, demonstrating their potential in medical diagnostics and treatment (Zlatopolskiy et al., 2012).
Microwave-Assisted Synthesis
In the context of green chemistry, Ang et al. (2013) report on a microwave-assisted, fluorous synthetic route to produce various compounds using derivatives of 2-fluorobenzonitrile. This approach highlights the ease of separation and reusability of the compounds, aligning with the principles of sustainability and efficiency in chemical synthesis (Ang et al., 2013).
Safety and Hazards
The safety information for 2-Fluoro-4-hydrazinylbenzonitrile indicates that it has a GHS07 pictogram and a warning signal word . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
2-fluoro-4-hydrazinylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDHTIZJANLUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563150 | |
Record name | 2-Fluoro-4-hydrazinylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129946-64-1 | |
Record name | 2-Fluoro-4-hydrazinylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129946-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-hydrazinylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.